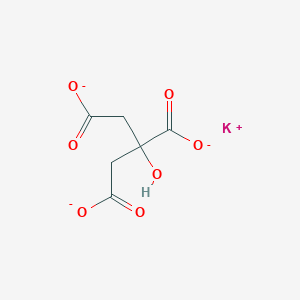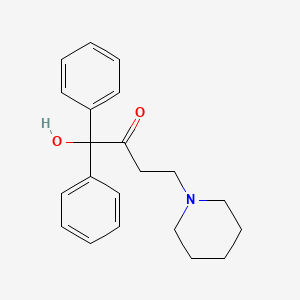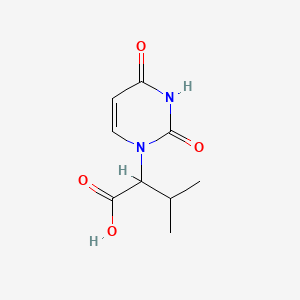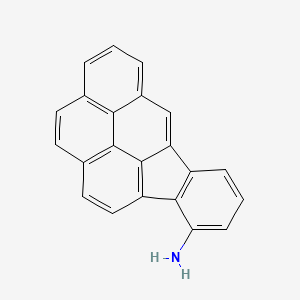
Potassium;2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;2-hydroxypropane-1,2,3-tricarboxylate can be synthesized by reacting citric acid with potassium hydroxide. The reaction involves dissolving citric acid in water and gradually adding potassium hydroxide solution until the pH reaches around 8.5. The solution is then concentrated and crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the resulting solution is subjected to evaporation and crystallization processes to yield the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various salts and esters, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium;2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium;2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and act as a buffering agent. In biological systems, it binds to calcium ions, forming calcium citrate complexes, which can help prevent the formation of kidney stones . Additionally, its buffering capacity helps maintain stable pH levels in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium citrate: Similar in structure and function, used as a buffering agent and food additive.
Calcium citrate: Used as a dietary supplement and in the treatment of calcium deficiencies.
Sodium citrate: Commonly used in food and beverage industries as a flavoring agent and preservative.
Uniqueness
Potassium;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its high solubility in water and glycerol, making it particularly useful in applications requiring aqueous solutions. Its ability to chelate metal ions and act as a buffering agent also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H5KO7-2 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
potassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-3 |
InChI-Schlüssel |
WKZJASQVARUVAW-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)




![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)

![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)


